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An objective guide for researchers, scientists, and drug development professionals on the
performance of the first-in-class capsid inhibitor, lenacapavir, relative to alternative
antiretroviral therapies (ARTS), supported by key experimental data.

Lenacapavir represents a significant innovation in HIV-1 treatment, introducing a novel
mechanism of action and a long-acting formulation that addresses critical needs in HIV
management, particularly for heavily treatment-experienced individuals with multi-drug
resistance. As a first-in-class capsid inhibitor, lenacapavir disrupts multiple stages of the viral
lifecycle, offering a distinct advantage over existing ARTSs that typically target single enzymes.
[1][2] This guide provides a comprehensive comparison of lenacapavir's efficacy, supported by
data from pivotal clinical trials, against other established antiretroviral agents.

Mechanism of Action: A Multi-Stage Attack on HIV-1

Unlike traditional ARTSs that inhibit specific viral enzymes, lenacapavir targets the HIV-1 capsid
protein (p24). The capsid is a crucial protein shell that protects the viral genome and is
essential for several phases of replication. Lenacapavir's unique binding to capsid proteins
interferes with both early-stage (nuclear import of viral DNA) and late-stage (virion assembly
and maturation) processes.[2][3] This multi-faceted inhibition makes it a potent option against
HIV-1 strains resistant to other drug classes, as it demonstrates no in-vitro cross-resistance
with existing antiretrovirals.[1][4]
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Fig 1. HIV-1 Lifecycle and ART Intervention Points.

Efficacy in Heavily Treatment-Experienced (HTE)
Patients: The CAPELLA Trial

The Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy of lenacapavir in
individuals with multi-drug resistant (MDR) HIV who were on a failing regimen. This study
demonstrated the potent antiviral activity of lenacapavir in a population with limited treatment
options.

Experimental Protocol: CAPELLA (NCT04150068)

o Study Design: A Phase 2/3, double-blind, placebo-controlled trial. Participants were
randomized into two cohorts. The randomized cohort (n=36) received either oral lenacapavir
or placebo for a 14-day functional monotherapy period while continuing their failing regimen.
Following this, all participants received subcutaneous lenacapavir every six months plus an
optimized background regimen (OBR). A separate non-randomized cohort (n=36) received
open-label lenacapavir and an OBR from day 1.

o Participant Population: Heavily treatment-experienced adults with resistance to at least two
antiretroviral agents from three of the four main classes (NRTIs, NNRTIs, Pls, INSTIs) and a
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viral load 2400 copies/mL.

+ Primary Endpoint: The proportion of participants in the randomized cohort achieving a viral
load reduction of =0.5 log10 copies/mL from baseline at the end of the 14-day functional
monotherapy period.

o Key Secondary Endpoints: Proportion of participants with HIV-1 RNA <50 copies/mL at
weeks 26 and 52.

HTE Patients with
MDR HIV-1 (n=72)

Randomization (n=36)
1 C\lon—Randomized Cohort (n=SGD

Oral Lenacapavir Placebo
+ Failing Regimen + Failing Regimen

: Primary Endpoint: :
| Day 15 Viral Load |
| (0.5 log10 reduction) :

All Participants Receive:
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+ Optimized Background Regimen (OBR)

| Secondary Endpoints: :
I Virologic Suppression (<50 copies/mL) :
I at Weeks 26, 52, and 156 :

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1654289?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1654289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Fig 2. CAPELLA Study Design Workflow.
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Efficacy Endpoint Lenacapavir Group Placebo Group

>0.5 logio copies/mL reduction

88% (n=24) 17% (n=12)
(Day 15)
Mean Viral Load Change (Day ) )
15) -1.93 logzo copies/mL -0.29 logzo copies/mL
HIV-1 RNA <50 copies/mL o
83% (of 72 participants) N/A
(Week 52)
HIV-1 RNA <50 copies/mL o
85% (of 52 participants) N/A
(Week 156, M=E)
Mean CD4 Increase from
] +83 cells/uL N/A
Baseline (Week 52)
Median CD4 Increase from
+115 cells/uL N/A

Baseline (Week 156)

Data sourced from CAPELLA
trial results.[5][6][7] M=E:

Missing=Excluded analysis.

The results show that lenacapavir, in combination with an OBR, achieved high and sustained
rates of virologic suppression and clinically significant immune recovery in a difficult-to-treat
patient population.[5][7]

Efficacy in Treatment-Naive Patients: The
CALIBRATE Trial

The Phase 2 CALIBRATE trial (NCT04143594) assessed the efficacy and safety of
lenacapavir in combination with other antiretrovirals for initial HIV-1 treatment, comparing it to
a standard-of-care oral regimen.

Experimental Protocol: CALIBRATE (NCT04143594)
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» Study Design: An ongoing, Phase 2, randomized, open-label, active-controlled trial.
» Participant Population: 182 treatment-naive adults with HIV-1 infection.
o Randomization: Participants were randomly allocated (2:2:2:1) into four treatment groups:

o Group 1: Subcutaneous (SC) lenacapavir + daily oral tenofovir alafenamide (TAF) +
emtricitabine (F/TAF), switching to TAF alone at week 28.

o Group 2: SC lenacapavir + daily oral F/TAF, switching to bictegravir (BIC) alone at week
28.

o Group 3: Daily oral lenacapavir + daily oral F/TAF.
o Group 4 (Control): Daily oral bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF).

e Primary Endpoint: The proportion of participants achieving HIV-1 RNA <50 copies/mL at
Week 54.
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Fig 3. CALIBRATE Study Design Workflow.

Efficacy Data Summary: CALIBRATE Trial
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HIV-1 RNA <50 copies/mL HIV-1 RNA <50 copies/mL
Treatment Group

(Week 54) (Week 80)
Group 1: SC Lenacapavir +

90% 85%
TAF
Group 2: SC Lenacapavir +

85% 75%
BIC
Group 3: Oral Lenacapavir +

85% 87%
FITAF
Group 4: Oral B/FITAF

92% 92%

(Control)

Data sourced from
CALIBRATE trial results.[8][9]

In the CALIBRATE study, lenacapavir-based regimens demonstrated high efficacy rates,
comparable to the potent integrase inhibitor-based control arm (B/F/TAF).[8] The similar
outcomes support the potential for lenacapavir as a component of first-line HIV treatment.[10]
All groups showed similar and robust increases in CD4 counts, with an average gain of about
200 cells/mm? by week 54.[8][11]

Resistance Profile

Lenacapavir's novel mechanism means it does not share cross-resistance with any other
approved antiretroviral class.[12][13] Resistance to lenacapavir is associated with specific
mutations in the capsid gene, most commonly M661 and Q67H.[12][14] While resistance can
emerge, particularly in cases of functional monotherapy or low adherence to background
regimens, some resistance mutations have been shown to reduce viral fithess.[15][16]
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Other ART Classes (e.g.,

Feature Lenacapavir
INSTIs, NRTIS)
Single-enzyme inhibition (e.g.,
Mechanism Multi-stage capsid disruption integrase, reverse
transcriptase)
L561, M661, Q67H, K70R/N, Varies by drug (e.g., M184V for

Key Mutations
N74D/HIS NRTIs; Q148H/K/R for INSTIS)

No cross-resistance with other Cross-resistance can occur

Cross-Resistance o
ART classes.[13] within the same drug class.

Comparison with Other Long-Acting Antiretrovirals

The development of long-acting (LA) ARTs is a major advancement, aimed at improving
adherence and quality of life.[17] Lenacapavir's key advantage in this space is its extended
dosing interval.

o Lenacapavir: Administered as a subcutaneous injection once every six months.[15]

o Cabotegravir + Rilpivirine (Cabenuva): Administered as an intramuscular injection every one
or two months.[18]

While direct head-to-head trials are ongoing, lenacapavir's twice-yearly dosing schedule offers
a significant reduction in treatment burden compared to other available long-acting options.
Studies on LA cabotegravir/rilpivirine have shown non-inferior efficacy to standard daily oral
therapy in maintaining viral suppression.[17][19]

Conclusion

Lenacapavir has demonstrated potent and sustained virologic efficacy in both heavily
treatment-experienced and treatment-naive individuals with HIV-1. Its unique, multi-stage
mechanism of action as a capsid inhibitor provides a high barrier to resistance and activity
against virus resistant to other ART classes. In the CALIBRATE trial, its efficacy was
comparable to one of the most potent oral standard-of-care regimens. Furthermore, its
subcutaneous, twice-yearly dosing schedule positions it as a transformative long-acting option
in the evolving landscape of HIV treatment. Continued research, including studies of
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lenacapavir in combination with other long-acting agents, will further define its role in

optimizing HIV care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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